(R)—1-Boc-3-hydroxypiperidine is a chiral compound widely used in organic synthesis, particularly in the development of pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring, which enhances its stability and solubility in various solvents. This compound is particularly relevant in the synthesis of bioactive molecules, including those with potential anti-cancer properties.
(R)—1-Boc-3-hydroxypiperidine is classified as an amine and falls under the category of piperidine derivatives. It is recognized for its utility in medicinal chemistry, especially as an intermediate in synthesizing complex organic compounds. The compound can be sourced from various chemical suppliers and is often produced through specific synthetic pathways involving enzymatic reduction or chemical synthesis methods.
The synthesis of (R)—1-Boc-3-hydroxypiperidine can be achieved through several methods, primarily focusing on the reduction of precursors such as N-Boc-3-piperidone. Key synthetic routes include:
(R)—1-Boc-3-hydroxypiperidine participates in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by both the hydroxyl group and the Boc protecting group, which can be removed under acidic conditions when necessary for further functionalization.
The mechanism of action for (R)—1-Boc-3-hydroxypiperidine primarily involves its role as an intermediate in synthesizing biologically active compounds. Its hydroxyl group allows for hydrogen bonding interactions, which are crucial for binding to biological targets, such as enzymes or receptors involved in cancer pathways.
In enzymatic reactions, the carbonyl reductase catalyzes the reduction process by transferring electrons from NADPH to the ketone functional group, converting it into an alcohol while maintaining stereochemistry .
(R)—1-Boc-3-hydroxypiperidine is utilized extensively in scientific research, particularly in:
Its importance in medicinal chemistry continues to grow as researchers explore new therapeutic avenues involving piperidine derivatives.
Piperidine derivatives represent a privileged scaffold in medicinal chemistry and natural product synthesis due to their presence in biologically active molecules and favorable conformational properties. The introduction of stereogenic centers, such as the chiral hydroxyl group at the C3 position in (R)-1-Boc-3-hydroxypiperidine, significantly enhances their utility in asymmetric synthesis. This compound features two critical functional elements:
Table 1: Key Physicochemical Properties of (R)-1-Boc-3-hydroxypiperidine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₉NO₃ | - |
Molecular Weight | 201.26 g/mol | - |
Melting Point | 43-50°C | - |
Optical Rotation ([α]D) | -23° ± 3° | c = 5 in methanol |
Boiling Point | 292.3 ± 33.0°C (Predicted) | - |
Density | 1.107 ± 0.06 g/cm³ (Predicted) | - |
pKa | 14.74 ± 0.20 (Predicted) | - |
Storage Conditions | 2-8°C | - |
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, methanol, ethanol), facilitating reactions under homogeneous conditions. The stereochemistry at C3 dictates spatial orientation during ring-forming reactions or transition states in stereoselective transformations, making it indispensable for synthesizing enantiopure pharmaceuticals [8].
(R)-1-Boc-3-hydroxypiperidine serves as a pivotal chiral synthon in pharmaceutical synthesis, particularly for kinase inhibitors and neurological agents:
Table 2: Drug Discovery Applications of (R)-1-Boc-3-hydroxypiperidine
Application | Target Molecule | Role of the Compound |
---|---|---|
Oncology | Ibrutinib (Imbruvica®) | Chiral intermediate (INT2) |
Antioxidant Therapeutics | 3,4,5-Substituted piperidines | Stereochemical core |
Neuroscience | Serotonin reuptake inhibitors | Precursor to trans-3,4-piperidines |
Analgesics/Anti-inflammatories | Piperidine-based APIs | Chiral building block |
The synthetic versatility of this compound is exemplified in multi-step sequences:
The evolution of synthetic routes to enantiopure piperidines reflects broader advances in asymmetric methodology:
Table 3: Key Synthetic Methods for (R)-1-Boc-3-hydroxypiperidine
Method | Catalyst/Reagent | Key Metrics | Era |
---|---|---|---|
Classical Resolution | Di-p-toluoyl-D-tartaric acid | Max 50% yield, ≥95% ee | 1980s-1990s |
Chiral Auxiliary | Evans' oxazolidinones | >80% de, multi-step | 1990s |
Asymmetric Lithiation | (-)-Sparteine/n-BuLi | 70-85% ee, limited scope | Early 2000s |
Biocatalytic Reduction | KRED/GDH coexpression | >99% ee, 99% conversion | 2010s-Present |
Recent patents (e.g., CN103304472A) highlight improved chemical routes using aluminum alkoxides for Oppenauer-type oxidations or borohydride reductions, though biocatalysis dominates industrial-scale production due to superior sustainability and enantiocontrol [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1